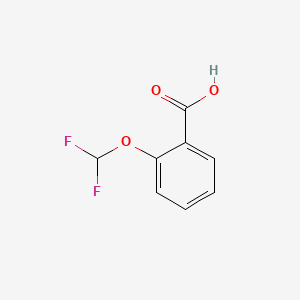

2-(Difluoromethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDOJFCUKQMLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366240 | |

| Record name | 2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97914-59-5 | |

| Record name | 2-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Difluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Difluoromethoxy)benzoic acid CAS number

An In-Depth Technical Guide to 2-(Difluoromethoxy)benzoic Acid: A Cornerstone Intermediate in Modern Drug Discovery

Executive Summary

This compound, identified by CAS Number 97914-59-5, is a fluorinated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] Its strategic value stems from the unique physicochemical properties imparted by the difluoromethoxy (-OCHF₂) group. This functional group serves as a critical bioisostere for more metabolically labile moieties, such as methoxy or hydroxyl groups, offering a sophisticated tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth analysis of its molecular characteristics, a detailed synthesis protocol, analytical validation techniques, its applications in drug development, and comprehensive safety guidelines for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of this compound is essential for its effective application. The presence of the strongly electron-withdrawing difluoromethoxy group significantly influences the molecule's acidity, lipophilicity, and metabolic stability.

Chemical Identifiers and Properties

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 97914-59-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3][5] |

| Molecular Weight | 188.13 g/mol | [1][3] |

| IUPAC Name | This compound | |

| Synonyms | 2-Carboxy-alpha,alpha-difluoroanisole | [1][2] |

| Melting Point | 98-101 °C | [1] |

| Boiling Point | 274 °C | [1] |

| pKa (Predicted) | 3.11 ± 0.36 | [1] |

| Appearance | Solid, typically off-white crystals | [2] |

| InChI Key | AGDOJFCUKQMLHD-UHFFFAOYSA-N | [2][3] |

The Strategic Role of the Difluoromethoxy Group

The difluoromethoxy substituent is not merely an inert functional group; it is a strategic element in rational drug design. Its utility can be understood through its impact on several key molecular parameters.

-

Metabolic Stability: The Carbon-Fluorine bond is exceptionally strong. The C-H bond in a methoxy group (-OCH₃) is a common site for metabolic oxidation by Cytochrome P450 enzymes. Replacing it with the -OCHF₂ group effectively "shields" this position, reducing metabolic degradation and thereby increasing the drug's half-life.

-

Lipophilicity and Permeability: The -OCHF₂ group moderately increases lipophilicity compared to a hydroxyl group and acts as a lipophilic hydrogen bond donor. This modulation is critical for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including its ability to cross cellular membranes.

-

Acidity (pKa) Modulation: As an electron-withdrawing group, the -OCHF₂ substituent increases the acidity of the adjacent carboxylic acid compared to its non-fluorinated or methoxylated analogs. This tuning of pKa can be crucial for optimizing a molecule's solubility and its binding affinity within the specific pH environment of a biological target.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process typically commencing from readily available salicylic acid derivatives. The key transformation is the introduction of the difluoromethyl group onto the phenolic oxygen.

Common Synthetic Pathway

A widely employed and reliable method involves the reaction of a methyl salicylate with a source of difluorocarbene, followed by hydrolysis of the ester. The use of sodium chlorodifluoroacetate is a common and effective strategy.

Detailed Experimental Protocol

This protocol describes the synthesis from methyl salicylate. It is designed to be self-validating, with clear endpoints for each stage.

Objective: To synthesize this compound with a purity of >98%.

Materials:

-

Methyl salicylate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Sodium chlorodifluoroacetate (ClCF₂COONa)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Difluoromethylation of Methyl Salicylate

-

Rationale: The phenolic proton of methyl salicylate is acidic and must be removed by a base to form a nucleophilic phenoxide. Anhydrous conditions are crucial to prevent quenching of the base and side reactions. DMF is an excellent polar aprotic solvent for this type of reaction.

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methyl salicylate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.

-

Add sodium chlorodifluoroacetate (2.0 eq) to the stirring mixture.

-

Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl 2-(difluoromethoxy)benzoate.

Step 2: Saponification to the Carboxylic Acid

-

Rationale: Base-catalyzed hydrolysis (saponification) is a standard method to convert an ester to a carboxylic acid. The subsequent acidic workup protonates the carboxylate salt to yield the final product.

-

Dissolve the crude ester from Step 1 in a mixture of methanol and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 65-70 °C) for 2-4 hours, until TLC analysis indicates complete consumption of the ester.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A white precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is paramount to confirm the identity, structure, and purity of the final compound.

Verification Workflow

A logical workflow ensures that the synthesized material meets the required specifications for use in research and development.

Expected Spectroscopic Data

While experimental conditions can cause minor shifts, the following provides a reference for the expected analytical data.[4][7][8]

| Analysis Type | Expected Observations |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.2-8.0 ppm. A characteristic triplet for the -OCHF₂ proton around δ 6.6-7.0 ppm (due to coupling with the two fluorine atoms). A broad singlet for the carboxylic acid proton (>10 ppm), which may be exchanged with D₂O. |

| ¹³C NMR | Carbonyl carbon (~165-170 ppm). Aromatic carbons (~115-160 ppm). The difluoromethoxy carbon will appear as a triplet due to C-F coupling. |

| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z ≈ 187.02 |

Applications in Drug Discovery

This compound is primarily used as a versatile building block for constructing more complex active pharmaceutical ingredients (APIs).[1] Its structure is frequently found in scaffolds targeting a range of diseases.

-

Pharmaceutical Intermediate: It is a key starting material or intermediate for synthesizing APIs where metabolic stability and modulated electronics are desired.[1][6] Its incorporation can lead to drugs with improved efficacy and pharmacokinetic profiles.[1]

-

Agrochemicals: Similar to pharmaceuticals, its properties are advantageous in creating advanced pesticides and herbicides that are more effective.[1]

-

Anti-Inflammatory Research: The unique structure has led to investigations into its potential anti-inflammatory and antioxidant properties.[1]

Case Study Highlight: CFTR Modulators In the discovery of treatments for cystic fibrosis, derivatives containing a difluoromethoxy group have shown significant promise. For instance, in the development of the potent CFTR corrector ABBV/GLPG-2222, the introduction of a difluoromethoxy group in place of a methoxy group on a related scaffold led to a significant improvement in potency.[9] This highlights the direct, field-proven impact of this specific functional group in optimizing a drug candidate's biological activity.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.[1]

Hazard Information

| Hazard Type | GHS Classification and Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves.[10][11] |

| Eye Irritation | H319: Causes serious eye irritation. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][10] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][10] |

Handling and Storage Protocol

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Handling: Avoid generating dust.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4][12]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of strategic fluorination in modern molecular design. Its ability to confer metabolic stability, modulate electronic properties, and fine-tune lipophilicity makes it an invaluable asset for scientists in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and safe handling is crucial for leveraging its full potential to develop the next generation of innovative pharmaceuticals and advanced materials.

References

-

This compound | Cas 97914-59-5. LookChem. Available from: [Link]

-

97914-59-5 | this compound. Fluoropharm. Available from: [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). ACS Publications. Available from: [Link]

-

Safety Data Sheet: Benzoic acid. Carl ROTH. Available from: [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. Available from: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

-

2-Fluorobenzoic acid | C7H5FO2. PubChem. Available from: [Link]

-

Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. Available from: [Link]

-

2,5-Difluorobenzoic acid | C7H4F2O2. PubChem. Available from: [Link]

-

Benzoic Acid Hazards and How to Manage Them. CloudSDS. Available from: [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]

Sources

- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. 97914-59-5|this compound|BLD Pharm [bldpharm.com]

- 5. 97914-59-5 | this compound - Fluoropharm [fluoropharm.com]

- 6. This compound | 97914-59-5 [amp.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. Benzoic Acid Hazards and How to Manage Them | CloudSDS [cloudsds.com]

2-(Difluoromethoxy)benzoic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-(Difluoromethoxy)benzoic Acid

Abstract

This compound (CAS No. 97914-59-5) is a fluorinated benzoic acid derivative increasingly recognized for its utility as a key building block in the synthesis of complex molecules.[1] With a definitive molecular weight of 188.13 g/mol , this compound is of significant interest to professionals in drug discovery, agrochemical development, and materials science.[1][2][3][4] The incorporation of the difluoromethoxy group can modulate critical physicochemical properties, including lipophilicity and metabolic stability, making it a strategic component in the design of new therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of this compound, focusing on the theoretical and experimental determination of its molecular weight, its core physicochemical properties, established analytical workflows for its characterization, and its applications in modern research and development.

Introduction to this compound

This compound is an organic compound featuring a benzoic acid core substituted at the ortho-position with a difluoromethoxy group (-OCHF₂).[1] This structural motif is not merely an arbitrary functionalization; it is a deliberate design element leveraged by medicinal and materials chemists.

The Strategic Importance of the Difluoromethoxy Moiety:

In the field of drug discovery, the introduction of fluorine-containing groups is a well-established strategy for optimizing a molecule's pharmacological profile. The difluoromethoxy group, in particular, serves as a bioisostere for other functional groups and offers a unique balance of properties:

-

Modulation of Lipophilicity: It can fine-tune a molecule's lipophilicity, which is critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to enzymatic degradation and thereby potentially increasing the half-life of a drug candidate.

-

Influence on Acidity: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the adjacent carboxylic acid group, influencing its binding interactions within biological targets.

Because of these attributes, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals like pesticides and herbicides, and advanced polymers with enhanced thermal stability or specific optical characteristics.[1] There is also active research into its potential anti-inflammatory and antioxidant properties.[1]

Core Physicochemical Properties

The precise characterization of a chemical compound begins with its fundamental properties. The molecular weight and associated physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 188.13 g/mol | [1][2][4][5] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2][3][6][7] |

| CAS Number | 97914-59-5 | [1][3][6][7] |

| Appearance | Solid; Light brown to light yellow crystals | [5][6][8] |

| Melting Point | 98-101 °C | [1][3][5] |

| Boiling Point | 274 °C | [1][8] |

| Density | 1.370 g/cm³ | [1][8] |

| pKa (Predicted) | 3.11 ± 0.36 | [1][8] |

| Flash Point | 119 °C | [1][8] |

| Synonyms | 2-Carboxy-alpha,alpha-difluoroanisole; Benzoic acid, 2-(difluoromethoxy)- | [1][6][8] |

Determination of Molecular Weight: Theoretical and Experimental

A compound's molecular weight is one of its most critical properties, essential for stoichiometric calculations, structural confirmation, and identity verification.[9] Its determination involves both theoretical calculation and rigorous experimental validation.

Theoretical Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula (C₈H₆F₂O₃).[9]

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 6 atoms × 1.008 u = 6.048 u

-

Fluorine (F): 2 atoms × 18.998 u = 37.996 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

-

Total Molecular Weight: 188.129 u (often rounded to 188.13 g/mol for practical use)

This calculated value serves as the benchmark that must be confirmed by experimental methods.

Authoritative Experimental Verification

For a small organic molecule like this compound, mass spectrometry is the definitive technique for experimentally verifying the molecular weight.[9][10]

Mass Spectrometry (MS): The Gold Standard Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] Its precision allows not only for the confirmation of the nominal molecular weight but also, with high-resolution instruments (HRMS), for the determination of the exact mass, which can confirm the elemental composition of the molecule.[10]

The causality behind this choice of technique is its unparalleled sensitivity and accuracy for molecules of this size. Unlike methods designed for polymers, such as Size Exclusion Chromatography (SEC) or Static Light Scattering (SLS), mass spectrometry directly measures the property of interest—the molecular mass of the individual compound.[9][11][12]

Complementary Structural & Purity Analyses While MS directly provides molecular weight data, a comprehensive characterization relies on a suite of analytical techniques to ensure the trustworthiness of the result:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule.[10] While it does not measure molecular weight directly, ¹H and ¹³C NMR spectra are used to elucidate the chemical structure, confirming the arrangement of atoms and thus validating the molecular formula used for the theoretical calculation.

-

High-Performance Liquid Chromatography (HPLC): This chromatographic method is essential for assessing the purity of the sample.[10] An accurate molecular weight determination is contingent on analyzing a pure substance. HPLC can separate the target compound from any impurities or residual starting materials, ensuring that the mass spectrum obtained is truly representative of this compound.

Experimental Protocols & Workflow

The following sections detail a standard workflow and protocol for the definitive characterization of this compound.

Analytical Characterization Workflow

A self-validating analytical workflow ensures that each step confirms the integrity of the sample and the accuracy of the data. The process begins with sample reception and proceeds through purity analysis and structural confirmation, culminating in a final report.

Caption: Workflow for Molecular Weight Verification.

Protocol: Molecular Weight Determination by LC-MS

This protocol describes a typical procedure using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), a soft ionization technique ideal for preserving the molecular ion of the analyte.

-

Instrument Calibration:

-

Calibrate the mass spectrometer using a certified calibration standard (e.g., sodium trifluoroacetate) across the desired mass range to ensure mass accuracy. This step is critical for a self-validating system.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

-

-

Chromatographic Separation (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Run a suitable gradient (e.g., 5% to 95% B over 5 minutes) to ensure separation from any potential impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Detection (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The carboxylic acid is readily deprotonated, making negative mode highly sensitive for this compound.

-

Scan Range: m/z 50 - 500.

-

Data Analysis:

-

Extract the mass spectrum from the chromatographic peak corresponding to the analyte.

-

Identify the molecular ion peak. In negative mode, this will be the deprotonated molecule [M-H]⁻.

-

Expected m/z for [M-H]⁻ = 188.13 - 1.01 = 187.12 .

-

Confirm that this observed mass corresponds to the theoretical value within the instrument's mass accuracy tolerance.

-

-

Applications in Research and Development

The utility of this compound as a chemical intermediate is well-documented.[1][8]

-

Pharmaceutical Synthesis: It is a crucial building block for creating active pharmaceutical ingredients (APIs). Its structure has been incorporated into novel drug candidates, such as potent correctors for the cystic fibrosis transmembrane conductance regulator (CFTR).[13]

-

Agrochemicals: In the agrochemical industry, it is used to synthesize modern pesticides and herbicides, where the difluoromethoxy group can contribute to efficacy and environmental stability.[1]

-

Structure-Activity Relationship (SAR) Studies: Researchers use this compound as a starting point in SAR studies to understand how modifications to the benzoic acid scaffold influence biological activity, leading to the design of more potent and selective drug candidates.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as an irritant.[1][8] It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Safe Handling:

-

Storage:

Conclusion

This compound is a well-characterized compound with a confirmed molecular weight of 188.13 g/mol . This fundamental property, validated by robust analytical techniques like mass spectrometry, underpins its use as a high-value intermediate in scientifically demanding fields. For researchers and drug development professionals, the strategic incorporation of its difluoromethoxy group offers a reliable method to fine-tune molecular properties, leading to the creation of next-generation pharmaceuticals, advanced materials, and effective agrochemicals. A thorough understanding of its physicochemical characteristics and the analytical methods used for its verification is essential for its effective application.

References

-

Cas 97914-59-5, this compound | lookchem. [Link]

-

This compound | 97914-59-5 | INDOFINE Chemical Company. [Link]

-

97914-59-5 | this compound - Fluoropharm. [Link]

-

Molecular Weight Determination | Impact Analytical. [Link]

-

The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]

-

Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

Determining Molecular Weight Using Static Light Scattering (SLS) - LS Instruments. [Link]

-

2.2: Molecular Weight Determination - Chemistry LibreTexts. [Link]

-

Methods of Measuring Molecular Shape, Weight and Size - ATA Scientific. [Link]

-

Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)... - ACS Publications. [Link]

- CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google P

-

Safety Data Sheet: Benzoic acid - Carl ROTH. [Link]

Sources

- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]

- 2. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 97914-59-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 97914-59-5 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 97914-59-5 | this compound - Fluoropharm [fluoropharm.com]

- 8. This compound | 97914-59-5 [amp.chemicalbook.com]

- 9. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. lsinstruments.ch [lsinstruments.ch]

- 12. Methods of Measuring Molecular Shape, Weight and Size - ATA Scientific [atascientific.com.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com:443 [carlroth.com:443]

Introduction: The Strategic Value of the Difluoromethoxy Group

An In-Depth Technical Guide to 2-(Difluoromethoxy)benzoic Acid: Properties, Synthesis, and Applications

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The difluoromethoxy group (-OCF₂H), in particular, has emerged as a uniquely valuable substituent. It serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often leading to enhanced metabolic stability, improved pharmacokinetic profiles, and modulated target-binding affinity.[1] this compound is a quintessential building block that provides a direct route to introduce this powerful functional group onto a versatile benzoic acid scaffold. Its unique electronic and steric properties make it an indispensable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[2]

This technical guide offers an in-depth exploration of the core chemical properties, synthesis, and reactivity of this compound, providing researchers, scientists, and drug development professionals with the critical insights required for its effective application.

Molecular Structure and Physicochemical Properties

This compound, identified by the CAS Number 97914-59-5, is an aromatic carboxylic acid featuring a difluoromethoxy substituent at the ortho position.[3]

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 97914-59-5 | [3][4] |

| Molecular Formula | C₈H₆F₂O₃ | [3][4] |

| Molecular Weight | 188.13 g/mol | [3][4] |

| Appearance | Light brown to light yellow solid | [5] |

| Melting Point | 98-101 °C | [4] |

| Boiling Point | 274 °C | [5] |

| Density | 1.370 g/cm³ | [5] |

| pKa (Predicted) | 3.11 ± 0.36 | [5] |

| Flash Point | 119 °C | [5] |

Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a reliable profile can be inferred from its structure and the known properties of analogous compounds like benzoic acid.

-

Aqueous Solubility: Like benzoic acid, it is expected to be slightly soluble in cold water, with solubility increasing with temperature.[3] The presence of the carboxylic acid group allows for significant solubility in basic aqueous solutions (e.g., aq. NaHCO₃, aq. NaOH) due to the formation of the highly polar carboxylate salt.

-

Organic Solubility: The presence of the benzene ring and the lipophilic difluoromethoxy group confers good solubility in a range of organic solvents. Based on data for benzoic acid and its derivatives, it is expected to be readily soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as acetone, acetonitrile, and DMSO.[3][5] It should also exhibit moderate to good solubility in less polar solvents like dichloromethane, chloroform, and diethyl ether.[3][4] Its solubility is likely lowest in non-polar aliphatic hydrocarbons like hexanes and heptane.[4]

Synthesis and Purification

A robust and scalable synthesis of this compound can be achieved via the O-difluoromethylation of a readily available precursor, 2-hydroxybenzoic acid (salicylic acid). The use of sodium chlorodifluoroacetate as the difluoromethylating agent is advantageous due to its stability, ease of handling as a solid, and lower environmental impact compared to gaseous reagents like chlorodifluoromethane (Freon 22).[1] The reaction proceeds through the in-situ generation of difluorocarbene (:CF₂), which is trapped by the phenoxide of the starting material.[1][6]

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-Hydroxybenzoic Acid

Causality: This protocol is adapted from established procedures for the difluoromethylation of phenols.[1][7] A base (Potassium Carbonate) is required to deprotonate the acidic phenolic hydroxyl group, forming the nucleophilic phenoxide. A polar aprotic solvent (DMF) is chosen for its ability to dissolve the reactants and its high boiling point, which is suitable for the thermal decarboxylation of sodium chlorodifluoroacetate to generate the reactive difluorocarbene intermediate. Acidification during workup is necessary to protonate both the carboxylate and any remaining phenoxide, yielding the final product as a solid that can be purified.

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-hydroxybenzoic acid (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and anhydrous N,N-dimethylformamide (DMF).

-

Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes.

-

Reagent Addition: Add sodium chlorodifluoroacetate (ClCF₂CO₂Na, 2.5-3.0 eq.) to the stirring suspension.

-

Heating: Heat the reaction mixture to 95-100 °C in an oil bath and maintain vigorous stirring for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold water.

-

Acidification: Acidify the aqueous mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Aromatic Protons (δ 7.2-8.2 ppm, 4H): The four protons on the benzene ring will appear as a complex multiplet pattern due to ortho, meta, and para couplings. The proton ortho to the carboxylic acid group is expected to be the most downfield (around δ 8.1 ppm), while the proton ortho to the -OCF₂H group will also be downfield.

-

Difluoromethoxy Proton (δ 6.5-7.0 ppm, 1H): The single proton on the difluoromethyl group (-OCH F₂) is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F ≈ 70-75 Hz).

-

Carboxylic Acid Proton (δ 10.0-12.0 ppm, 1H): This proton will appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Carbon Atom | Predicted Shift (ppm) | Rationale |

| C=O (Carboxyl) | 168-172 | Typical range for benzoic acid carbonyls.[8] |

| C-O (C1) | 122-126 | Shielded relative to benzene (128.5 ppm) due to ortho-substituent effects. |

| C-OCF₂H (C2) | 150-155 | Deshielded due to the electronegative oxygen atom. |

| Aromatic CH | 115-135 | Four distinct signals expected in this range. |

| -OCF₂H | 114-118 (triplet) | The carbon signal will be split into a triplet by the two attached fluorine atoms (¹JC-F). |

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

-

C=O Stretch (Carboxyl): A strong, sharp absorption around 1680-1710 cm⁻¹.

-

C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.

-

C-O Stretch (Ether): An absorption around 1200-1250 cm⁻¹.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems primarily from the reactivity of its carboxylic acid group. It is an excellent substrate for forming stable amide bonds, a reaction that is among the most frequently used transformations in medicinal chemistry.[11]

Caption: General workflow for amide bond formation using this compound.

General Protocol: Amide Coupling

Causality: Direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures. A coupling reagent is used to convert the carboxylic acid's hydroxyl group into a better leaving group, thus "activating" it for nucleophilic attack by the amine under mild conditions. A non-nucleophilic base is often added to neutralize the acid formed during the reaction and to ensure the amine remains in its free, nucleophilic state.

-

Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, DCM).

-

Reagent Addition: Add the coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Stir for 5-10 minutes at room temperature to allow for pre-activation.

-

Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., sat. NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by flash column chromatography or recrystallization.

Safety and Handling

This compound is classified as an irritant. Adherence to standard laboratory safety protocols is essential.

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Data sourced from ChemicalBook.[5]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Ventilation: Handle the solid powder and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust.

-

In case of Contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

-

Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic building block, providing a straightforward entry point for the incorporation of the bioisosterically significant -OCF₂H group. Its well-defined physicochemical properties, accessible synthesis, and predictable reactivity make it a reliable tool for researchers. A thorough understanding of its characteristics, as outlined in this guide, empowers scientists in pharmaceutical, agrochemical, and materials research to leverage its full potential in the development of next-generation molecules.

References

-

Ni, K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164-180.

-

LookChem. (n.d.). Cas 97914-59-5, this compound.

-

ChemicalBook. (n.d.). This compound | 97914-59-5.

-

Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data, 62(4), 1102-1108.

-

Thati, J., et al. (2010). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Journal of Chemical & Engineering Data, 55(11), 5124–5127.

-

BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

-

Guidechem. (2024). Understanding Benzoic Acid Solubility: A Comprehensive Guide.

-

Finetech Industry Limited. (n.d.). This compound | CAS: 97914-59-5.

-

BLD Pharm. (n.d.). 97914-59-5|this compound.

-

INDOFINE Chemical Company. (n.d.). This compound | 97914-59-5.

-

Peterson, J. R., et al. (2007). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4588.

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.

-

Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Royal Society of Chemistry. (n.d.). Supplementary Information.

-

Fuqua, S. A., et al. (1967). β,β-Difluorostyrene. Organic Syntheses, 47, 49.

-

BenchChem. (n.d.). A Comparative Analysis of the ¹H NMR Spectrum of 2-Fluoro-5-formylbenzoic Acid.

-

Prakash, G. K. S., et al. (2013). S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039.

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0001870).

-

Gadikota, V., et al. (2023). Anomalous ¹H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

-

Farkas, Ö., et al. (1998). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 36(4), 271-276.

-

MDPI. (2020). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 25(24), 5997.

-

Wikipedia. (n.d.). Sodium chlorodifluoroacetate.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Page loading... [guidechem.com]

- 4. datapdf.com [datapdf.com]

- 5. researchgate.net [researchgate.net]

- 6. Sodium chlorodifluoroacetate - Wikipedia [en.wikipedia.org]

- 7. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is an aromatic carboxylic acid distinguished by a difluoromethoxy substituent at the ortho position. This unique structural feature significantly influences its electronic properties and, consequently, its spectroscopic behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 97914-59-5 | [1][2] |

| Molecular Formula | C₈H₆F₂O₃ | [2] |

| Molecular Weight | 188.13 g/mol | [2][3] |

| Melting Point | 98-101°C | [1][2] |

| Appearance | Light brown to light yellow solid | [1] |

| pKa (Predicted) | 3.11 ± 0.36 | [1][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing unambiguous information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopy

Theoretical Basis: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through chemical shifts (δ), coupling constants (J), and signal multiplicities. The aromatic protons are influenced by the electron-withdrawing nature of both the carboxylic acid and the difluoromethoxy group. The methoxy proton (-OCHF₂) is uniquely split by the two adjacent fluorine atoms.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is commonly used for similar organic acids. However, if the carboxylic acid proton signal is of key interest and exchange is a concern, a less acidic solvent like DMSO-d₆ can be employed to ensure its observation.[5]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[5]

-

Instrumentation: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.[5]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Data Interpretation and Predicted Spectrum:

The spectrum is characterized by signals in the aromatic region, a distinctive triplet for the difluoromethoxy proton, and a broad singlet for the acidic proton.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~11.0 - 12.0 | br s | - | 1H, -COOH |

| ~7.9 - 8.1 | dd | ~7.8, 1.5 | 1H, Ar-H (ortho to COOH) |

| ~7.5 - 7.7 | td | ~7.5, 1.8 | 1H, Ar-H (para to COOH) |

| ~7.2 - 7.4 | m | - | 2H, Ar-H |

| ~6.6 - 7.0 | t | ~73.0 | 1H, -OCH F₂ |

Note: The exact chemical shifts and coupling constants for the aromatic protons can be complex due to the combined electronic effects of the substituents. The listed values are estimates based on analogous substituted benzoic acids.[5][6] The most notable signal is the proton of the difluoromethoxy group, which appears as a triplet due to coupling with the two fluorine atoms (¹⁹F is spin I=1/2).

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms like oxygen and fluorine causing significant downfield shifts. The difluoromethoxy carbon will exhibit a triplet due to one-bond coupling with the two fluorine atoms.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Record the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.[5]

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are typically required.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Interpretation and Predicted Spectrum:

The spectrum will show eight distinct carbon signals. The carbonyl carbon will be the most downfield, followed by the aromatic carbons attached to oxygen and the carboxylic group. The difluoromethoxy carbon will be identifiable by its triplet multiplicity in a proton-coupled spectrum and its characteristic chemical shift.

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 - 172 | -C OOH |

| ~150 - 155 | Ar-C -OCHF₂ |

| ~133 - 136 | Ar-C (para to OCHF₂) |

| ~130 - 132 | Ar-C H |

| ~128 - 130 | Ar-C -COOH |

| ~122 - 125 | Ar-C H |

| ~118 - 121 | Ar-C H |

| ~115 - 118 (t, J ≈ 250 Hz) | -OC HF₂ |

Note: The chemical shift of the carbon in the -OCHF₂ group is highly characteristic and its large one-bond C-F coupling constant makes it readily identifiable. The assignments for the aromatic carbons are based on general substituent effects in benzene rings.[7]

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions include the O-H and C=O stretches of the carboxylic acid, C-O stretches, aromatic C=C stretches, and the distinctive C-F stretches.

Expert Insight: The carboxylic acid O-H stretch is often very broad, spanning from ~3300 to 2500 cm⁻¹, due to extensive hydrogen bonding, which is a hallmark of carboxylic acid dimers in the solid state.[8][9] This broadness can sometimes obscure other signals in the region.

Experimental Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

-

Parameters: Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Data Interpretation and Predicted Spectrum:

Table 4: Predicted IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100 - 3000 | C-H stretch | Aromatic |

| 1710 - 1680 (strong) | C=O stretch | Carboxylic Acid |

| 1610 - 1580 | C=C stretch | Aromatic Ring |

| 1475 - 1450 | C=C stretch | Aromatic Ring |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

| 1200 - 1000 (strong) | C-F stretch | Difluoromethoxy |

| ~960 - 900 (broad) | O-H bend | Carboxylic Acid |

The presence of strong absorption bands in the 1200-1000 cm⁻¹ region is a key indicator of the C-F bonds in the difluoromethoxy group.[8][10]

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a common technique that will yield a molecular ion peak (M⁺) and a characteristic fragmentation pattern.

Experimental Protocol: MS Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight (e.g., m/z 40-250).

Data Interpretation and Predicted Fragmentation:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Molecular Ion (M⁺): m/z = 188

-

Key Fragments:

-

[M - OH]⁺: m/z = 171 (Loss of hydroxyl radical)

-

[M - COOH]⁺: m/z = 143 (Loss of the carboxyl group)

-

[M - OCHF₂]⁺: m/z = 121 (Loss of the difluoromethoxy radical)

-

[CHF₂]⁺: m/z = 51 (Difluoromethyl cation)

-

Diagram: Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI-MS fragmentation of this compound.

Integrated Spectroscopic Workflow

A robust analytical workflow ensures the unambiguous identification and purity assessment of this compound.

Diagram: Analytical Workflow for Structural Confirmation

Caption: Integrated workflow for the spectroscopic characterization.

Safety and Handling

This compound is classified as an irritant.[1] It may cause skin, eye, and respiratory irritation.[4][11] Standard laboratory safety protocols should be followed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12]

-

Storage: Store in a cool, dry place in a tightly sealed container.[11][13]

References

- 1. This compound | 97914-59-5 [amp.chemicalbook.com]

- 2. This compound | 97914-59-5 | INDOFINE Chemical Company [indofinechemical.com]

- 3. This compound | CAS: 97914-59-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound | 97914-59-5 [amp.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. 97914-59-5|this compound|BLD Pharm [bldpharm.com]

Introduction: The Structural Significance of 2-(Difluoromethoxy)benzoic Acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Difluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a key synthetic building block in modern chemistry, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a difluoromethoxy group (-OCHF₂) ortho to a carboxylic acid on a benzene ring, imparts unique electronic and lipophilic properties. The difluoromethyl group, in particular, is of growing interest as a potential bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a "lipophilic hydrogen bond donor".[2]

Accurate structural confirmation is paramount in the synthesis and application of such compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton (¹H) NMR, stands as the most powerful and routine technique for unambiguous structure elucidation in solution. This guide provides a detailed analysis of the ¹H NMR spectrum of this compound, blending theoretical principles with practical, field-proven methodologies for data acquisition and interpretation.

Molecular Structure and Proton Environments

The ¹H NMR spectrum is dictated by the distinct chemical environments of the hydrogen nuclei within the molecule. In this compound, there are six unique proton environments, as illustrated below. Understanding these environments is the first step toward predicting and interpreting the spectrum.

Caption: Chemical structure of this compound highlighting the six unique proton environments.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the spectrum involves considering the chemical shift (δ), spin-spin coupling (J), and integration (proton count) for each unique hydrogen nucleus.

Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the adjacent electronegative oxygen atoms. It typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm. Its chemical shift and peak shape are sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Difluoromethoxy Proton (-OCHF₂): This proton is directly attached to a carbon bonded to two highly electronegative fluorine atoms and an oxygen atom. This strong deshielding environment shifts its signal significantly downfield. Based on data from similar structures like methyl 4-(difluoromethoxy)benzoate, this proton is expected to appear as a triplet around 6.6 ppm.[3] The characteristic triplet pattern arises from coupling to the two equivalent fluorine atoms.

-

Aromatic Protons (H3, H4, H5, H6): The aromatic region (typically 7.0-8.5 ppm) will display a complex pattern due to the competing electronic effects of the two substituents.

-

The -COOH group is electron-withdrawing and deactivating, deshielding the ortho (H6) and para (H4) protons most significantly.

-

The -OCHF₂ group has a dual nature: the oxygen atom can donate electron density into the ring via resonance (shielding effect), while the highly electronegative fluorine atoms have a strong inductive electron-withdrawing effect (deshielding effect). The net result often leads to complex shifts that can defy simple prediction rules.[4][5]

-

Generally, H6 is expected to be the most downfield of the aromatic protons due to its proximity to the strongly deshielding carboxylic acid group. H3, being ortho to the difluoromethoxy group, will also be significantly affected.

-

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling results in the splitting of a proton's signal into a multiplet based on the number of non-equivalent neighboring protons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz).

-

¹H-¹H Coupling in the Aromatic Ring:

-

Ortho coupling (³J_HH): Coupling between protons on adjacent carbons (e.g., H3-H4, H4-H5, H5-H6). This is the strongest coupling, typically in the range of 6-10 Hz.[6]

-

Meta coupling (⁴J_HH): Coupling between protons separated by three bonds (e.g., H3-H5, H4-H6). This interaction is significantly weaker, with J-values around 1-3 Hz.[6][7][8]

-

Para coupling (⁵J_HH): Coupling between protons on opposite sides of the ring (e.g., H3-H6) is usually too small to be resolved (J ≈ 0 Hz).

-

-

¹H-¹⁹F Coupling:

-

The proton of the -OCHF₂ group is coupled to two equivalent ¹⁹F nuclei (spin I = ½). According to the n+1 rule, its signal will be split into a triplet (2+1=3). The two-bond H-F coupling (²J_HF) is typically large, on the order of 70-75 Hz.[3]

-

Long-range coupling between the fluorine atoms and the aromatic protons (³J_HF for H3, ⁴J_HF for H4, etc.) can also occur. These smaller couplings can introduce additional fine splitting, further complicating the aromatic multiplets.[9]

-

Predicted Spectrum Summary

The expected ¹H NMR spectral data for this compound is summarized below.

| Proton Assignment | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) |

| -COOH | 1H | 10.0 - 13.0 | broad singlet (br s) | N/A |

| H6 | 1H | 7.9 - 8.2 | doublet of doublets (dd) | ³J_H6-H5 ≈ 7-8 Hz; ⁴J_H6-H4 ≈ 1-2 Hz |

| H4 | 1H | 7.6 - 7.8 | triplet of doublets (td) or multiplet (m) | ³J_H4-H3 ≈ 7-8 Hz; ³J_H4-H5 ≈ 7-8 Hz; ⁴J_H4-H6 ≈ 1-2 Hz |

| H5 | 1H | 7.2 - 7.4 | triplet of doublets (td) or multiplet (m) | ³J_H5-H6 ≈ 7-8 Hz; ³J_H5-H4 ≈ 7-8 Hz; ⁴J_H5-H3 ≈ 1-2 Hz |

| H3 | 1H | 7.1 - 7.3 | doublet of doublets (dd) or triplet (t) | ³J_H3-H4 ≈ 7-8 Hz; ⁴J_H3-H5 ≈ 1-2 Hz; ³J_H3-F may be present |

| -OCHF₂ | 1H | ~ 6.6 | triplet (t) | ²J_H-F ≈ 73 Hz[3] |

Experimental Protocol: High-Fidelity Data Acquisition

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and correct instrument parameterization. The following protocol is a self-validating system designed to produce high-resolution, interpretable data.

Caption: Standard workflow for acquiring a high-resolution ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 10-20 mg of this compound into a clean, dry vial.[10][11] b. Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize them and allows for observation of the exchangeable -COOH proton. c. Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm. d. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied. e. Causality Check: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity, leading to broad peaks and poor spectral resolution.

-

NMR Spectrometer Setup and Data Acquisition (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.[12] c. Tune and Match: The probe is tuned to the specific frequencies of ¹H and ²H for the sample, ensuring maximum signal transfer efficiency. d. Shimming: The magnetic field homogeneity across the sample volume is optimized by adjusting the shim coils. This is the most critical step for achieving sharp, well-resolved spectral lines. e. Acquisition Parameters:

- Pulse Angle: 30-45 degrees (a smaller flip angle allows for a shorter relaxation delay).

- Acquisition Time (at): ~2-4 seconds.

- Relaxation Delay (d1): 1-2 seconds. A longer delay ensures quantitative integration but increases experiment time.

- Number of Scans (ns): 8 to 16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

- Spectral Width (sw): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton and TMS, are captured.

-

Data Processing: a. Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted from the time domain to the frequency domain to produce the NMR spectrum. b. Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). c. Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline. d. Calibration: The spectrum is referenced by setting the TMS peak to 0.0 ppm.

Conclusion: A Definitive Spectroscopic Signature

The ¹H NMR spectrum of this compound provides a definitive fingerprint for its structural verification. The key diagnostic signals are the low-field, broad singlet of the carboxylic acid proton, the characteristic triplet of the -OCHF₂ proton around 6.6 ppm with a large H-F coupling constant of ~73 Hz, and the complex series of multiplets in the aromatic region between 7.1 and 8.2 ppm. A thorough understanding of chemical shift theory and coupling phenomena, combined with a meticulous experimental approach, allows researchers to confidently interpret this spectrum, ensuring the identity and purity of a crucial synthetic intermediate.

References

-

A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry. [Link]

-

NMR Sample Preparation. University of California, Riverside. [Link]

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. [Link]

-

1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

-

Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. ResearchGate. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

Cas 97914-59-5, this compound. LookChem. [Link]

-

NMR Sample Preparation. University of Reading. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

-

1H NMR Coupling Constants. Organic Chemistry Data. [Link]

-

VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

H NMR coupling and coupling constants. YouTube. [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. [Link]

-

14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Semantics Scholar. [Link]

-

97914-59-5 | this compound. Fluoropharm. [Link]

-

This compound | 97914-59-5. INDOFINE Chemical Company. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Need help understanding this 1H NMR. Reddit. [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032594). Human Metabolome Database. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. NIH National Library of Medicine. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Human Metabolome Database. [Link]

-

Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. ResearchGate. [Link]

Sources

- 1. Cas 97914-59-5,this compound | lookchem [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. researchwith.stevens.edu [researchwith.stevens.edu]

- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. reddit.com [reddit.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

- 11. scribd.com [scribd.com]

- 12. publish.uwo.ca [publish.uwo.ca]

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-(Difluoromethoxy)benzoic Acid

Introduction

In the landscape of modern pharmaceutical and materials science research, the precise structural characterization of molecular intermediates is paramount. 2-(Difluoromethoxy)benzoic acid is a key building block in the synthesis of a variety of high-value compounds.[1] Its unique difluoromethoxy (-OCF₂H) substituent imparts distinct electronic properties and metabolic stability to target molecules, making it a substituent of high interest in drug design.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of such organic molecules in solution. While ¹H NMR provides information on the proton framework, ¹³C NMR offers direct insight into the carbon backbone of the molecule. The analysis of fluorinated compounds like this compound by ¹³C NMR presents a unique set of challenges and opportunities due to the influence of the fluorine atoms on chemical shifts and the presence of carbon-fluorine (C-F) spin-spin coupling.

This guide provides a comprehensive, field-proven approach to understanding the ¹³C NMR spectrum of this compound. We will delve into the theoretical underpinnings of the spectrum, present a detailed protocol for data acquisition, and offer a step-by-step guide to spectral interpretation, grounded in the principles of chemical structure and magnetic resonance.

Molecular Structure and ¹³C NMR Implications

To interpret the spectrum, we must first analyze the structure of this compound. The molecule consists of a benzene ring substituted at position C1 with a carboxylic acid group (-COOH) and at position C2 with a difluoromethoxy group (-OCF₂H).

Key structural features influencing the ¹³C NMR spectrum:

-

Asymmetry: The ortho-substitution pattern renders all eight carbon atoms in the molecule chemically non-equivalent. Therefore, a total of eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

-

Electronegativity: The oxygen and fluorine atoms are highly electronegative, leading to a significant downfield shift (deshielding) for the carbons to which they are attached (C2 and the -OCF₂H carbon).[2]

-

Carbon-Fluorine (C-F) Coupling: The two fluorine atoms on the methoxy group will couple with the carbon nucleus of the -OCF₂H group and, to a lesser extent, with other nearby carbons in the molecule. This coupling results in the splitting of carbon signals into multiplets, providing invaluable structural information.[3] The one-bond C-F coupling (¹JCF) is typically very large (240-320 Hz), while two-bond (²JCCF) and three-bond (³JCCCF) couplings are progressively smaller.[3][4]

Predicted ¹³C NMR Spectral Data

While a fully assigned experimental spectrum is not widely published, we can predict the spectrum with high confidence based on established substituent chemical shift (SCS) effects and known C-F coupling constants from analogous structures.[4][5][6] The following table summarizes the predicted ¹³C NMR data for this compound in a common NMR solvent like CDCl₃.

Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant(s) (Hz) | Rationale |

| C=O | 168 – 172 | Singlet (s) | — | Typical range for a benzoic acid carbonyl carbon.[6] |

| C2 | 150 – 154 | Triplet (t) | ²JCCF ≈ 25 – 35 Hz | Attached to the electronegative -OCF₂H group; split by two fluorine atoms over two bonds. |

| C6 | 133 – 136 | Singlet (s) or Doublet (d) | ³JCCCF ≈ 2 – 5 Hz | Ortho to the -COOH group, deshielded. May show small coupling to fluorine. |

| C4 | 132 – 135 | Singlet (s) | — | Para to the -COOH group, deshielded. |

| C5 | 125 – 128 | Singlet (s) or Doublet (d) | ⁴JCCCCF ≈ 1 – 3 Hz | Meta to -COOH, least affected by substituents. Long-range coupling is possible but may not be resolved.[7] |

| C1 | 122 – 125 | Singlet (s) or Triplet (t) | ³JCCCF ≈ 3 – 6 Hz | Ipso-carbon to -COOH, shielded relative to unsubstituted benzene. May show small coupling. |

| C3 | 120 – 123 | Singlet (s) or Doublet (d) | ⁴JCCCCF ≈ 1 – 3 Hz | Ortho to the -OCF₂H group, shielded by its net effect. |

| -OCF₂H | 114 – 118 | Triplet (t) | ¹JCF ≈ 250 – 270 Hz | Strongly deshielded by oxygen and split into a triplet by the two directly attached fluorine atoms.[4] |

Disclaimer: These are predicted values. Actual experimental values may vary depending on solvent, concentration, and temperature.

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹³C NMR spectrum is crucial for accurate interpretation. The following protocol is a self-validating system designed for reliability and reproducibility.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice for general solubility and its known solvent peak at ~77.16 ppm.[8]

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Spectrometer Setup (Example: 400 MHz Bruker Spectrometer):

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the ¹³C probe to the correct frequency.

-

-

Acquisition Parameters (Proton Decoupled):

-

Pulse Program: zgpg30 or zgdc30 (A 30° pulse angle is used to allow for shorter relaxation delays).[9]

-

Acquisition Time (AQ): ≥ 1.0 seconds. This ensures good digital resolution.[9]

-

Relaxation Delay (D1): 2.0 seconds. This delay, combined with the acquisition time, allows for adequate relaxation of most carbons, especially when using a smaller pulse angle.[9][10]

-

Number of Scans (NS): Start with 128 scans (~6.5 minutes). Increase as needed for better signal-to-noise, particularly for quaternary carbons.[9]

-

Spectral Width (SW): 240-250 ppm (e.g., from -10 to 230 ppm).

-

Decoupling: Use broadband proton decoupling during acquisition to collapse ¹³C-¹H couplings, resulting in a spectrum of singlets (or C-F multiplets).[11]

-

-

Data Processing:

-

Apply an exponential multiplication function with a line broadening (LB) factor of 1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT).

-

Phase the spectrum manually to achieve a flat baseline.

-

Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).

-

Integrate signals (note: ¹³C integration is not typically quantitative without special setup) and pick peaks, noting the chemical shift and any observable splitting patterns.[12]

-

Caption: Experimental workflow for ¹³C NMR data acquisition.

A Guide to Spectral Interpretation

Interpreting the spectrum involves assigning each of the eight predicted signals to a specific carbon atom. The process is a logical deduction based on chemical shift, multiplicity due to C-F coupling, and general principles of NMR.

-

Identify Key Functional Group Carbons:

-

Carboxylic Acid (C=O): Look for a singlet in the far downfield region, typically ~170 ppm . This quaternary carbon is not coupled to fluorine and is characteristic of carboxylic acids.[2]

-

Difluoromethoxy (-OCF₂H): Search for a prominent triplet between 114-118 ppm . The large splitting of this triplet (¹JCF > 250 Hz) is the unmistakable signature of a carbon directly bonded to two fluorine atoms.

-

-

Assign the Aromatic Carbons: The six aromatic carbons will appear in the range of 120-155 ppm .

-

C2 (ipso- to -OCF₂H): This will be the most downfield aromatic carbon (~150-154 ppm ) due to the deshielding effect of the directly attached electronegative oxygen. It is expected to appear as a triplet with a ²JCCF coupling of 25-35 Hz.

-

Remaining Aromatic Carbons: Assigning C1, C3, C4, C5, and C6 requires considering the combined electronic effects of the -COOH and -OCF₂H groups.

-

Signals for carbons ortho and para to the activating -OCF₂H group (C3, C5) will be shifted upfield, while those ortho and para to the deactivating -COOH group (C6, C4) will be shifted downfield.

-

Look for smaller C-F couplings to help confirm assignments. C6 (³JCCCF) and C1 (³JCCCF) are the most likely to show resolved couplings of a few Hertz.

-

-

Caption: Logic map for ¹³C NMR spectral interpretation.

Self-Validating Systems: Advanced NMR Techniques

To achieve unequivocal assignment and fulfill the highest standards of trustworthiness, the initial 1D ¹³C NMR data should be validated with advanced experiments.

-

DEPT (Distortionless Enhancement by Polarization Transfer): A set of DEPT experiments (DEPT-45, DEPT-90, DEPT-135) would distinguish between the different types of protonated carbons. DEPT-90 would exclusively show the four CH signals (C3, C4, C5, C6), while quaternary carbons (C=O, C1, C2) would be absent from all DEPT spectra.

-